An In-depth Technical Guide to C.I. Disperse Yellow 86
An In-depth Technical Guide to C.I. Disperse Yellow 86
CAS Number: 12223-97-1
This technical guide provides a comprehensive overview of C.I. Disperse Yellow 86, a nitrodiphenylamine disperse dye. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its chemical and physical properties, synthesis, and applications.
Chemical and Physical Properties
C.I. Disperse Yellow 86 is an organic compound classified as a nitrodiphenylamine dye. Its primary use is in the coloration of synthetic textiles.
Table 1: Chemical Identity and Physical Properties of C.I. Disperse Yellow 86
| Property | Value | Source(s) |
| IUPAC Name | 4-[(4-Ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide | - |
| Synonyms | C.I. 10353, Disperse Yellow 86 | |
| CAS Number | 12223-97-1 | |
| Molecular Formula | C₁₆H₁₉N₃O₅S | |
| Molecular Weight | 365.41 g/mol | |
| Appearance | Red-light yellow to yellow-orange powder | |
| Melting Point | 126-127 °C | |
| Density | 1.336 g/cm³ (predicted) | |
| Boiling Point | 510.2 °C at 760 mmHg (predicted) | |
| Flash Point | 262.3 °C (predicted) | |
| Solubility | Data not available in searched literature. Generally, disperse dyes have low water solubility but are soluble in organic solvents such as acetone and ethanol. | - |
Table 2: Spectral and Chromatographic Data
| Data Type | Details |
| UV-Vis Spectroscopy | Specific absorption maxima (λmax) data is not available in the searched literature. |
| Infrared (IR) Spectroscopy | Specific spectral data is not available in the searched literature. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific spectral data is not available in the searched literature. |
Synthesis of C.I. Disperse Yellow 86
The synthesis of C.I. Disperse Yellow 86 is achieved through a condensation reaction between 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.
Experimental Protocol: Synthesis of C.I. Disperse Yellow 86
The following is a representative experimental protocol for the synthesis of C.I. Disperse Yellow 86 based on general principles of nucleophilic aromatic substitution.
Materials:
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4-Ethoxybenzenamine
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4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide
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Anhydrous potassium carbonate (or another suitable base)
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Dimethylformamide (DMF) or other suitable polar aprotic solvent
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Ethanol
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.
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Solvent and Base Addition: Add a suitable volume of DMF to dissolve the reactants and add 1.5 to 2.0 molar equivalents of anhydrous potassium carbonate as a base.
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Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring. The crude product will precipitate out of the solution.
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Purification: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final C.I. Disperse Yellow 86.
Diagram 1: Synthesis Workflow of C.I. Disperse Yellow 86
Caption: A flowchart illustrating the synthesis of C.I. Disperse Yellow 86.
Applications
C.I. Disperse Yellow 86 is primarily used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and polyamide.
Experimental Protocol: Dyeing of Polyester Fabric
The following protocol describes a high-temperature dyeing method for polyester fabric using C.I. Disperse Yellow 86.
Materials:
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Polyester fabric
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C.I. Disperse Yellow 86
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Dispersing agent
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Acetic acid
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Sodium hydrosulfite
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Sodium hydroxide
Procedure:
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Scouring: The polyester fabric is first scoured in a solution containing a non-ionic detergent and sodium carbonate at 60-70°C for 30 minutes to remove any impurities. The fabric is then rinsed thoroughly and dried.
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Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). A dispersion of C.I. Disperse Yellow 86 is made by pasting the dye with a dispersing agent and a small amount of water, which is then added to the dye bath. The pH of the dye bath is adjusted to 4.5-5.5 with acetic acid.
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Dyeing: The scoured polyester fabric is introduced into the dye bath at room temperature. The temperature is then raised to 130°C at a rate of 2°C/minute and held at this temperature for 60 minutes.
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Cooling and Rinsing: The dye bath is cooled to 70°C, and the fabric is removed and rinsed with hot and then cold water.
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Reduction Clearing: To remove any unfixed dye from the surface of the fabric, a reduction clearing process is carried out in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 20 minutes.
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Final Rinsing and Drying: The fabric is rinsed thoroughly and dried.
Diagram 2: Experimental Workflow for Dyeing Polyester
Caption: A workflow for the high-temperature dyeing of polyester fabric.
Toxicological and Biological Data
There is a notable lack of publicly available, specific toxicological and biological data for C.I. Disperse Yellow 86. General GHS hazard information for its chemical synonym, 4-[(4-Ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide, suggests that it may cause an allergic skin reaction. Due to the absence of detailed studies on its biological effects, no information on its mechanism of action or any associated signaling pathways can be provided at this time. As with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.
Conclusion
C.I. Disperse Yellow 86 is a nitrodiphenylamine-based disperse dye with established applications in the textile industry. While its synthesis and application methods are well-understood in the context of dye chemistry, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, spectral characterization, and, most importantly, its toxicological and biological profile. Further research is warranted to fully characterize this compound and to assess its potential biological activity and safety.
